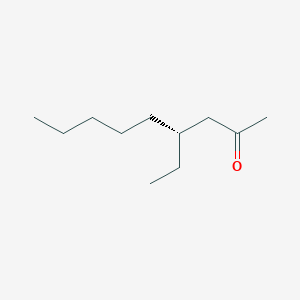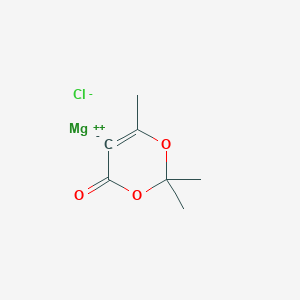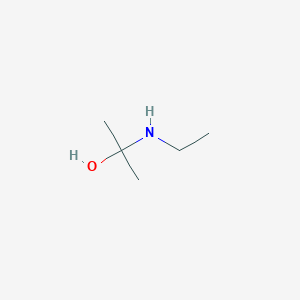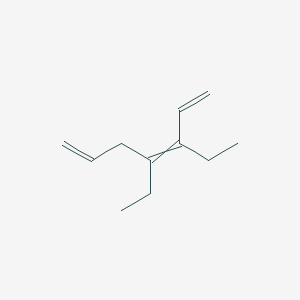![molecular formula C30H18N2O B14251224 1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 184485-27-6](/img/structure/B14251224.png)
1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline is a complex organic compound that features a unique structure combining benzofuran, quinoline, and benzoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of benzofuran and quinoline derivatives, followed by their coupling and subsequent cyclization to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance the sustainability and environmental friendliness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Benzofuran: Known for its presence in various natural products and pharmaceuticals.
Benzoquinoline: Used in the synthesis of complex organic molecules and materials
Uniqueness
1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline is unique due to its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
184485-27-6 |
|---|---|
Fórmula molecular |
C30H18N2O |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
1-(1-benzofuran-2-yl)-3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C30H18N2O/c1-4-10-22-19(7-1)13-16-26-30(22)23(29-17-21-9-3-6-12-28(21)33-29)18-27(32-26)25-15-14-20-8-2-5-11-24(20)31-25/h1-18H |
Clave InChI |
ZLLFYLOOABYYHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
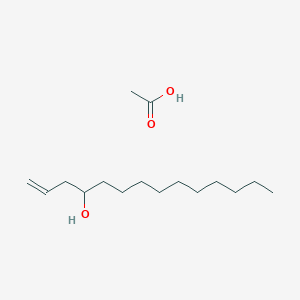

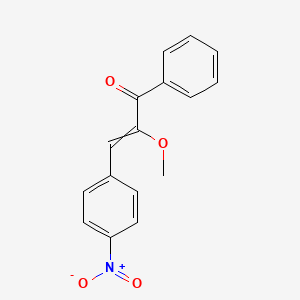
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
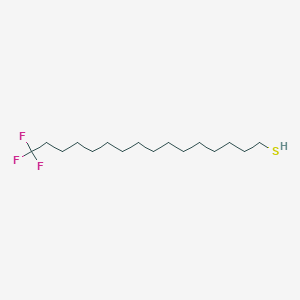
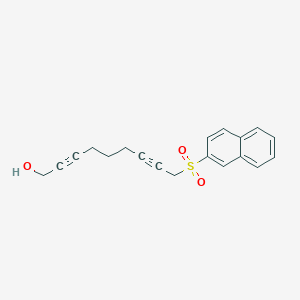
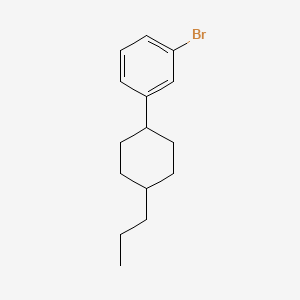
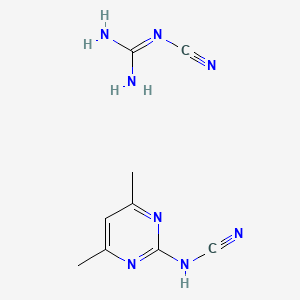
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde](/img/structure/B14251203.png)
